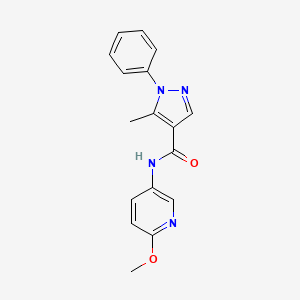

N-(6-methoxypyridin-3-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Description

Properties

Molecular Formula |

C17H16N4O2 |

|---|---|

Molecular Weight |

308.33 g/mol |

IUPAC Name |

N-(6-methoxypyridin-3-yl)-5-methyl-1-phenylpyrazole-4-carboxamide |

InChI |

InChI=1S/C17H16N4O2/c1-12-15(11-19-21(12)14-6-4-3-5-7-14)17(22)20-13-8-9-16(23-2)18-10-13/h3-11H,1-2H3,(H,20,22) |

InChI Key |

SQTXKSGSPRVBCT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CN=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Phenylhydrazine and Ethyl Acetoacetate

The pyrazole ring is formed via the reaction of phenylhydrazine with ethyl acetoacetate, a β-keto ester. This reaction proceeds under acidic or basic conditions to yield 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate as the major regioisomer.

Optimization Notes :

Oxidation to Carboxylic Acid

The ester group at position 3 is hydrolyzed to a carboxylic acid using aqueous NaOH or LiOH, followed by acidification with HCl:

Characterization :

-

H NMR : Aromatic protons (δ 7.2–7.8 ppm), methyl group (δ 2.4 ppm), and carboxylic acid proton (δ 12–13 ppm).

Functionalization of the Pyridine Ring: Synthesis of 6-Methoxypyridin-3-Amine

Directed Ortho-Metalation and Methoxylation

Starting with 3-aminopyridine, methoxy group introduction at position 6 is achieved via directed ortho-metalation using LDA (lithium diisopropylamide), followed by quenching with methyl iodide:

Key Considerations :

-

Protection : The amine group is protected as a silyl ether (e.g., TBSCl) to prevent side reactions.

-

Yield : ~60–70% after deprotection.

Amide Bond Formation: Coupling of Pyrazole-4-Carboxylic Acid and 6-Methoxypyridin-3-Amine

Activation of Carboxylic Acid

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl) or oxalyl chloride:

Coupling with Amine

The acyl chloride reacts with 6-methoxypyridin-3-amine in the presence of a base (e.g., triethylamine) to form the carboxamide:

Reaction Conditions :

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature : 0°C to room temperature.

Purification and Characterization

Chromatographic Purification

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Spectroscopic Analysis

-

H NMR :

-

C NMR :

Alternative Synthetic Routes

One-Pot Cyclocondensation and Amidation

A modified approach involves in situ generation of the pyrazole-4-carboxylic acid and direct coupling with the amine using coupling agents like HATU or EDCl:

Advantages : Reduced purification steps and higher overall yield (~80%).

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 20–30 min) accelerates the cyclocondensation and amidation steps, improving efficiency.

Challenges and Optimization

-

Regioselectivity : Ensuring proper orientation of substituents during pyrazole formation requires careful control of reaction conditions.

-

Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates during coupling.

-

Byproduct Formation : Excess acyl chloride may lead to dimerization; stoichiometric control is critical .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are critical for understanding its pharmacological profile. Below is a detailed comparison based on substituents, synthetic routes, and biological implications:

Structural Variations and Functional Group Analysis

Key Observations :

- Substituent Effects: The 6-methoxy group on the pyridine ring in the target compound likely enhances solubility and hydrogen-bonding capacity compared to methyl or halogen substituents in analogs (e.g., MC3629’s dihydropyridinone) . Carboxamide vs. Sulfonamide vs. Carboxamide: Sulfonamide-containing analogs () exhibit higher hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(6-methoxypyridin-3-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. Its structure features a pyrazole ring substituted with a methoxypyridine group and a phenyl moiety, which contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves the cyclocondensation of appropriate precursors. Various synthetic routes have been explored, with modifications to enhance yield and purity. For instance, the use of hydrazine derivatives in the synthesis of pyrazole scaffolds has been reported to yield compounds with improved biological activity .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit potent antimicrobial properties. In vitro studies have demonstrated that this compound shows significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's efficacy was compared to standard antibiotics, revealing comparable or superior activity .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. In animal models, it exhibited a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases . The compound's mechanism may involve the inhibition of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory conditions.

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cancer cell proliferation makes it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

Q & A

Q. What are the established synthetic routes for N-(6-methoxypyridin-3-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the assembly of the pyrazole core followed by coupling with the methoxypyridine moiety. Key steps include:

Pyrazole ring formation : Cyclocondensation of hydrazines with β-ketoesters or enolizable ketones under reflux in ethanol or THF .

Carboxamide coupling : Activation of the carboxylic acid (e.g., using EDCI/HOBt) and reaction with 6-methoxypyridin-3-amine under inert atmosphere (N₂/Ar) to prevent oxidation .

Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product (>95% purity).

Critical Conditions :

-

Temperature control (60–80°C for cyclocondensation; room temperature for coupling).

-

Microwave-assisted synthesis (e.g., 100°C, 300 W) reduces reaction time by 40% compared to conventional methods .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Ethanol, reflux, 12h | 65–70 | 85 |

| 2 | EDCI/HOBt, DMF, RT | 50–55 | 90 |

| 3 | Microwave, 100°C | 75–80 | 95 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Prioritize signals for the pyrazole C4-carboxamide (δ ~165 ppm in ¹³C) and methoxypyridine OCH₃ (δ ~3.8 ppm in ¹H). Pyrazole methyl groups appear at δ ~2.5 ppm .

- IR Spectroscopy : Confirm carboxamide C=O stretch (~1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₇H₁₆N₄O₂; exact mass 308.12 g/mol) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis or biological activity prediction of this compound?

- Methodological Answer :

- Reaction Path Optimization : Use density functional theory (DFT) to model transition states and identify energy barriers in pyrazole cyclocondensation. For example, B3LYP/6-31G* calculations predict regioselectivity in pyrazole ring formation .

- Biological Activity Prediction : Molecular docking (AutoDock Vina) against targets like COX-2 or EGFR kinase can prioritize derivatives for synthesis. Solvent-accessible surface area (SASA) analysis guides substituent modifications to enhance binding .

Q. What strategies are recommended to resolve contradictions between in vitro and in vivo biological activity data for this pyrazole-carboxamide derivative?

- Methodological Answer :

- Pharmacokinetic Profiling : Address bioavailability discrepancies by measuring logP (e.g., experimental vs. predicted values via ChemAxon). Derivatives with logP >3 often show poor aqueous solubility, necessitating prodrug strategies .

- Metabolite Identification : LC-MS/MS studies in plasma/liver microsomes can detect inactive metabolites (e.g., O-demethylation of the methoxypyridine group) that explain reduced in vivo efficacy .

- Structural Tweaks : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance metabolic stability without compromising target affinity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the anticancer activity of structurally similar pyrazole-carboxamides?

- Methodological Answer :

- Assay Variability : Compare cell lines (e.g., MCF-7 vs. HeLa) and treatment durations. For instance, IC₅₀ values may vary by 10-fold due to differences in p53 status or drug efflux pump expression .

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate Hill slopes; steep slopes (>2) suggest off-target effects at higher concentrations .

- Structural Comparisons : Overlay X-ray crystallography data (if available) to assess binding mode consistency across analogs .

Experimental Design Considerations

Q. What in silico and in vitro approaches are recommended for de-risking toxicity in preclinical studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.